molecular formula C16H14Cl2N2 B12541271 (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride CAS No. 653591-85-6

(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride

Cat. No.: B12541271
CAS No.: 653591-85-6
M. Wt: 305.2 g/mol
InChI Key: KSVHZHTWSZRJKJ-UHFFFAOYSA-N
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Description

(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes two imidoyl groups attached to an ethanebis backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride typically involves the reaction of 3,5-dimethylphenylamine with phenylacetylene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to yield the dichloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The dichloride groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide, at room temperature.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted imidoyl derivatives.

Scientific Research Applications

(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dibromide: Similar structure but with bromide groups instead of chloride.

    (1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) diiodide: Similar structure but with iodide groups instead of chloride.

Uniqueness

(1Z,2Z)-N~1~-(3,5-Dimethylphenyl)-N~2~-phenylethanebis(imidoyl) dichloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloride groups make it particularly suitable for substitution reactions, allowing for the synthesis of a wide range of derivatives.

Properties

CAS No.

653591-85-6

Molecular Formula

C16H14Cl2N2

Molecular Weight

305.2 g/mol

IUPAC Name

N'-(3,5-dimethylphenyl)-N-phenylethanediimidoyl dichloride

InChI

InChI=1S/C16H14Cl2N2/c1-11-8-12(2)10-14(9-11)20-16(18)15(17)19-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

KSVHZHTWSZRJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N=C(C(=NC2=CC=CC=C2)Cl)Cl)C

Origin of Product

United States

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